4-Epoxy isoeugenol

Descripción general

Descripción

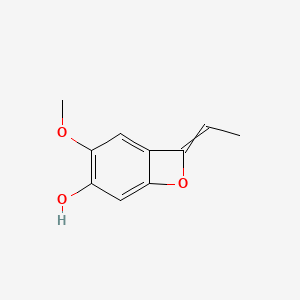

4-Epoxy isoeugenol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biobased Epoxy Resins

4-Epoxy isoeugenol is a promising candidate for developing biobased epoxy resins. These materials have been shown to possess mechanical properties comparable to traditional petroleum-based epoxy resins. For instance, studies indicate that formulations using diepoxidized isoeugenol exhibit good thermal stability and mechanical performance when cured with hardeners like maleopimaric acid and 1,2-cyclohexanedicarboxylic anhydride .

| Property | Diepoxidized Isoeugenol | DGEBA (Petroleum-based) |

|---|---|---|

| Flexural Strength | Similar | Standard |

| Thermal Stability | High | High |

| Biodegradability | Yes | No |

Self-Healing Materials

Research has demonstrated that eugenol-derived molecular glasses can be integrated into self-healing materials. The unique properties of this compound allow for the development of multiphase systems that can autonomously repair damage, making them ideal for applications in coatings and structural components .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies show that it can inhibit biofilm formation in fungi such as Aspergillus fumigatus, suggesting potential applications in medical devices and coatings that require antibacterial properties .

Drug Delivery Systems

The compound's ability to form hydrogels makes it suitable for drug delivery applications. Its biocompatibility and controlled release properties can be leveraged to improve therapeutic efficacy while minimizing side effects .

Development of Eco-Friendly Thermosets

A case study highlighted the synthesis of eco-friendly thermosetting resins from this compound. The resulting materials demonstrated excellent mechanical properties and thermal resistance, making them suitable for high-performance applications in automotive and aerospace industries .

Flame Retardant Applications

Another study focused on creating flame-retardant materials based on this compound. The incorporation of phosphorus-containing groups enhanced the fire resistance of the composites, making them viable for use in construction materials and electrical insulation .

Propiedades

Fórmula molecular |

C10H10O3 |

|---|---|

Peso molecular |

178.18 g/mol |

Nombre IUPAC |

8-ethylidene-3-methoxy-7-oxabicyclo[4.2.0]octa-1,3,5-trien-4-ol |

InChI |

InChI=1S/C10H10O3/c1-3-8-6-4-10(12-2)7(11)5-9(6)13-8/h3-5,11H,1-2H3 |

Clave InChI |

OYCOXORYVSHYKK-UHFFFAOYSA-N |

SMILES canónico |

CC=C1C2=CC(=C(C=C2O1)O)OC |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.